molecular formula C11H12O4 B1597604 Ethyl 2-(3-formylphenoxy)acetate CAS No. 51264-68-7

Ethyl 2-(3-formylphenoxy)acetate

Cat. No. B1597604
CAS RN: 51264-68-7
M. Wt: 208.21 g/mol
InChI Key: HMBNSDWJNMBKAE-UHFFFAOYSA-N
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Description

Ethyl 2-(3-formylphenoxy)acetate is a chemical compound with the linear formula C11H12O4 . It has a molecular weight of 208.22 . This compound is provided by Sigma-Aldrich as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(3-formylphenoxy)acetate consists of 11 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms . The InChI code for this compound is 1S/C11H12O4/c1-2-14-11(13)8-15-10-6-4-3-5-9(10)7-12/h3-7H,2,8H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl 2-(3-formylphenoxy)acetate is a solid substance . It has a density of 1.169g/cm3 and a boiling point of 148-150ºC at 2mm . The melting point information is not available .

Scientific Research Applications

Synthesis of α,α′-Divinyl Ketones and Natural Product Intermediates

A study by Sakai et al. (1987) explored the Favorskii-type rearrangement of 1,3-dihalo-3-methyl-2-butanone with enolates of ethyl (diethoxyphosphinyl)acetate, leading to the synthesis of important intermediates for natural product syntheses. This synthesis process is significant in the field of organic chemistry, particularly in the development of complex molecular structures found in natural products (Sakai et al., 1987).

Creation of Highly Substituted Thienothiopyrans

Indumathi, Perumal, and Menéndez (2010) conducted research on the L-proline-catalyzed three-component reactions involving ethyl 2-[(2-ethoxy-2-oxoethyl)sulfonyl]acetate. This method facilitated the synthesis of thieno[3,2-c]thiopyran derivatives with high substitution and stereoselectivity. Such compounds have potential applications in the development of novel pharmaceuticals and materials (Indumathi, Perumal, & Menéndez, 2010).

Synthesis of Copper(II) Metallomesogenic Complexes

Kovganko and Kovganko (2013) described the synthesis of ethyl 3-(4-hydroxyphenyl)-3-ketopropionate, a precursor for copper(II) metallomesogenic complexes. This research contributes to the field of material science, particularly in the creation of compounds with unique electronic and optical properties (Kovganko & Kovganko, 2013).

Chemoselective Monoacetylation in Drug Synthesis

Magadum and Yadav (2018) investigated the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using ethyl acetate among other acyl donors. This process is crucial in the synthesis of intermediates for antimalarial drugs, showcasing the role of ethyl acetate derivatives in pharmaceutical manufacturing (Magadum & Yadav, 2018).

Corrosion Inhibition in Industrial Applications

Lgaz et al. (2017) explored the use of ethyl 2-(4-(3-(4-fluorophenyl)acryloyl)phenoxy)acetate derivatives as corrosion inhibitors for mild steel in hydrochloric acid solution. This research highlights the potential of these compounds in protecting industrial materials from corrosion, which is crucial in maintaining the integrity and lifespan of metal structures (Lgaz et al., 2017).

Safety And Hazards

Ethyl 2-(3-formylphenoxy)acetate is classified as a hazardous substance. It is a combustible liquid and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/eye protection/face protection .

Future Directions

While specific future directions for Ethyl 2-(3-formylphenoxy)acetate are not mentioned in the search results, it is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . This suggests that it could have potential applications in various fields of research. For more detailed information, including NMR, HPLC, LC-MS, UPLC & more, you may want to refer to specific documents regarding Ethyl 2-(3-formylphenoxy)acetate .

properties

IUPAC Name

ethyl 2-(3-formylphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-2-14-11(13)8-15-10-5-3-4-9(6-10)7-12/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMBNSDWJNMBKAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363476
Record name ethyl 2-(3-formylphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-formylphenoxy)acetate

CAS RN

51264-68-7
Record name ethyl 2-(3-formylphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Hydroxybenzaldehyde (2.00 g, 16.4 mmol) was dissolved in 25 mL of dry tetrahydrofuran under nitrogen with 3.5 g of potassium carbonate and 3.01 g (18.0 mmol) of ethyl bromoacetate. The reaction was heated at reflux for 6 hr, then cooled to room temperature and filtered from inorganic salts. The filtrate was evaporated, redissolved in 30 mL of methylene chloride, washed with 2×15 mL of water, and dried over sodium sulfate. Evaporation of solvent gave 2.92 of ethyl 3-formylphenoxyacetate as a yellow oil.
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Synthesis routes and methods II

Procedure details

3-hydroxy benzaldehyde/ethyl 2-bromoacetate (1.1 eq) and K2CO3 (2 eq) were taken in DMF and heated at 80° C. for 16 h when TLC indicated completion of reaction. The reaction mixture was cooled to rt and poured into water. Extraction was done with DCM. The combined organic extracts was dried, concentrated and purified by column chromatography using silica gel (100-200 mesh) to afford the pure product (23%) as a colorless oil. NMR: δ 1.298 (t, J=7.2 Hz, 3H), 4.27 (q, J=7.2 Hz, 2H), 4.683 (s, 1H), 7.20-7.27 (m, 1H), 7.361 (s, 1H), 7.42-7.52 (m, 2H), 9.96 (s, 1H).
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3-hydroxy benzaldehyde ethyl 2-bromoacetate
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Yield
23%

Synthesis routes and methods III

Procedure details

To a mixture of 3-hydroxybenzaldehyde (5.17 g, 42.34 mmol), K2CO3 (5.85 g) and acetone (50 ml) was added ethyl bromoacetate (5.2 ml). The reaction mixture was stirred at room temperature overnight, additional K2CO3 (1 equivalent) was added, the mixture was stirred for one hour, then additional ethyl bromoacetate (0.5 equivalents) was added and the mixture was stirred at room temperature until the reaction was complete. The reaction mixture was filtered, water was added to the filtrate and the solvent was removed. The residue was dissolved in ether, extracted with 1M NaOH (2×100 ml), and the ether layer was dried over MgSO4 and stripped to afford, as a liquid, 7.89 g of 3-(ethoxycarbonylmethoxy)benzaldehyde.
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5.17 g
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5.85 g
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50 mL
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5.2 mL
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Synthesis routes and methods IV

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Synthesis routes and methods V

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A Alam, M Ali, A Latif, NU Rehman, AJ Shah… - Bioorganic …, 2023 - Elsevier
The anti-inflammatory and analgesic drugs currently used are associated with several adverse effects and found to be highly unsafe for long-term use. Currently, nineteen novel bis-…
Number of citations: 4 www.sciencedirect.com
Y Feng, X Ding, T Chen, L Chen, F Liu… - Journal of medicinal …, 2010 - ACS Publications
Development of inhibitors to antagonize the activities of antiapoptotic Bcl-2 family proteins is of particular interest in cancer chemotherapy. We discovered a quinazoline-2(1H)-thione …
Number of citations: 66 pubs.acs.org
K Meraz - 2019 - search.proquest.com
Abstract: The first part of this work involved the synthesis of chemical probes to the inhibiton of the BfrB/Bfd protein interaction limiting the bioavalibility of Fe 3+ in Pseudomonas …
Number of citations: 2 search.proquest.com

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